3-Oxo-4-(4-trifluoromethylphenyl)butanoyl chloride
Overview
Description
3-Oxo-4-(4-trifluoromethylphenyl)butanoyl chloride is a chemical compound known for its unique structure and reactivity It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-(4-trifluoromethylphenyl)butanoyl chloride typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethyl acetoacetate under basic conditions to form an intermediate, which is then chlorinated to yield the final product . The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and a chlorinating agent like thionyl chloride or oxalyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, temperature control, and purification methods are optimized to ensure high yield and purity of the final product. Common solvents used include dichloromethane and toluene, while purification is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-(4-trifluoromethylphenyl)butanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Amides: Formed from substitution reactions with amines.
Alcohols: Resulting from the reduction of the carbonyl group.
Carboxylic Acids: Produced through oxidation reactions.
Scientific Research Applications
3-Oxo-4-(4-trifluoromethylphenyl)butanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Oxo-4-(4-trifluoromethylphenyl)butanoyl chloride exerts its effects involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive in substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-4-(3-trifluoromethylphenyl)butanoyl chloride: Similar structure but with the trifluoromethyl group in a different position on the phenyl ring.
3-Oxo-4-(4-fluorophenyl)butanoyl chloride: Contains a fluorine atom instead of a trifluoromethyl group.
3-Oxo-4-(4-methylphenyl)butanoyl chloride: Features a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-Oxo-4-(4-trifluoromethylphenyl)butanoyl chloride imparts unique electronic properties, making it more reactive and versatile in various chemical reactions compared to its analogs. This makes it a valuable compound in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
3-oxo-4-[4-(trifluoromethyl)phenyl]butanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3O2/c12-10(17)6-9(16)5-7-1-3-8(4-2-7)11(13,14)15/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSIATJTQJNJHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CC(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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